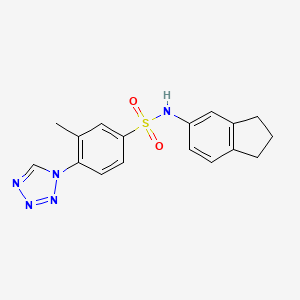![molecular formula C16H20N4O B5140426 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, studies have suggested that it acts as a serotonin and dopamine receptor antagonist. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This may contribute to its anti-depressant and anti-anxiety effects.
Biochemical and Physiological Effects:
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been found to have anti-convulsant effects and may be useful in treating epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine in lab experiments is that it has been found to have low toxicity and does not produce significant side effects. Additionally, 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine. One area of research could be to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis. Another area of research could be to explore its potential as an anti-cancer agent and to investigate its mechanism of action in cancer cells. Additionally, future research could focus on developing more potent derivatives of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine with improved therapeutic properties.
Synthesemethoden
The synthesis of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine involves the reaction of 4-methoxybenzyl chloride with 2-amino-4-(4-methoxyphenyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine as a white solid with a melting point of approximately 163°C.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-convulsant properties. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been studied for its potential use in treating anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-21-15-5-3-14(4-6-15)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHSTIAHIFVNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)

![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)


![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)
